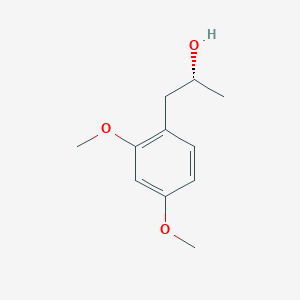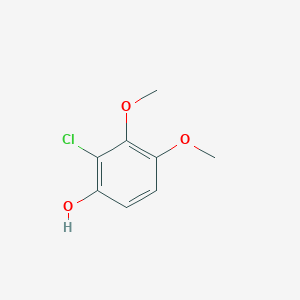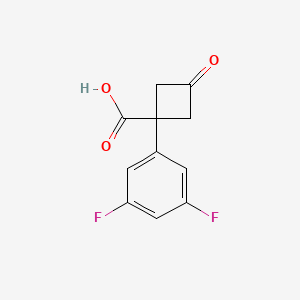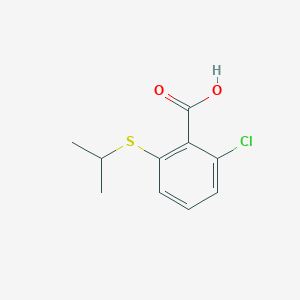
5,5-Dimethylhex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylhex-2-en-1-ol is an organic compound with the molecular formula C8H16O It is a monounsaturated alcohol characterized by a double bond at the second carbon and a hydroxyl group at the first carbon The presence of two methyl groups at the fifth carbon makes it a branched molecule
準備方法
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-2-en-1-ol can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 5,5-dimethylhex-2-en-1-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another method involves the aldol condensation of acetone with 3-methylbutanal, followed by reduction of the resulting aldol product.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,5-Dimethylhex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form 5,5-dimethylhexan-1-ol.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.
Major Products Formed
Oxidation: 5,5-Dimethylhex-2-en-1-one or 5,5-dimethylhex-2-enal.
Reduction: 5,5-Dimethylhexan-1-ol.
Substitution: 5,5-Dimethylhex-2-en-1-chloride or 5,5-dimethylhex-2-en-1-bromide.
科学的研究の応用
5,5-Dimethylhex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 5,5-Dimethylhex-2-en-1-ol involves its interaction with various molecular targets:
Enzymatic Interactions: It can act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cellular signaling.
類似化合物との比較
Similar Compounds
- 2,2-Dimethylhex-5-en-1-ol
- 2-Ethenyl-2,5-dimethylhex-4-en-1-ol
- 2,5-Dimethyl-4-hexen-1-ol
Uniqueness
5,5-Dimethylhex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its branched structure and the position of the double bond and hydroxyl group make it different from other similar compounds, leading to unique reactivity and applications.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
(E)-5,5-dimethylhex-2-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2,3)6-4-5-7-9/h4-5,9H,6-7H2,1-3H3/b5-4+ |
InChIキー |
LPVKDQZJUITFCN-SNAWJCMRSA-N |
異性体SMILES |
CC(C)(C)C/C=C/CO |
正規SMILES |
CC(C)(C)CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


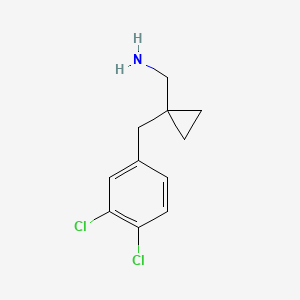
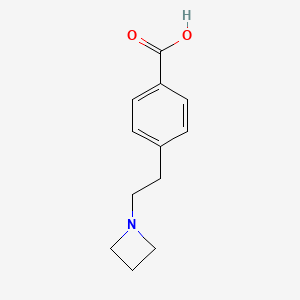
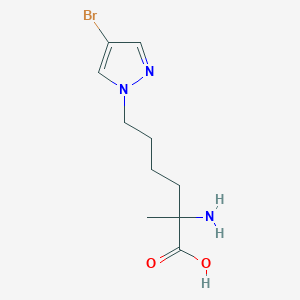
![3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13615178.png)

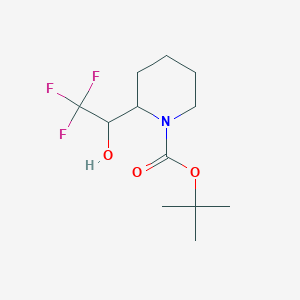
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
